(9S,10E,12Z,15Z)-9-Hydroxy-10,12,15-octadecatrienoic acid
Description
9S-Hydroxy-10E,12Z,15Z-octadecatrienoic acid (9S-HOTrE) is a mono-hydroxylated polyunsaturated fatty acid derived from α-linolenic acid (ALA, 18:3n-3) via enzymatic oxidation by lipoxygenases (LOX). It is characterized by a hydroxyl group at the 9S position and three double bonds at 10E,12Z,15Z positions . This oxylipin is synthesized in plants (e.g., via potato tuber LOX) and mammals (e.g., human 15-LOX-2), where it serves as a precursor for dihydroxy metabolites like 9,16-DiHOTrE . It has been implicated in stress responses, pathogen defense, and transcriptional regulation of lipid metabolism genes, such as apolipoprotein A-I (ApoA-I) .
Structure
2D Structure
3D Structure
Properties
CAS No. |
89886-42-0 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(10E,12E,15E)-9-hydroxyoctadeca-10,12,15-trienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14,17,19H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b4-3+,8-6+,14-11+ |
InChI Key |
RIGGEAZDTKMXSI-JPAZTHTMSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C=C/C(CCCCCCCC(=O)O)O |
Canonical SMILES |
CCC=CCC=CC=CC(CCCCCCCC(=O)O)O |
Synonyms |
(10E,12Z,15Z)-9-OH-10,12,15-ODTA 9-hydroxy-10,12,15-octadecatrienoic acid 9-OH-10,12,15-ODTA |
Origin of Product |
United States |
Scientific Research Applications
Anti-Inflammatory Properties
Mechanism of Action:
9S-HOTrE has shown promising anti-inflammatory effects in various studies. It acts by modulating the NLRP3 inflammasome complex and reducing the production of pro-inflammatory cytokines. In a study involving RAW 264.7 macrophages, treatment with 9S-HOTrE significantly decreased the levels of nitric oxide (NO) and reactive oxygen species (ROS) in response to lipopolysaccharide (LPS) stimulation, indicating its potential to mitigate inflammatory responses .
Case Study:
In an experimental model of septic shock, 9S-HOTrE demonstrated protective effects by reducing inflammation and enhancing survival rates in BALB/c mice subjected to LPS-induced sepsis. The compound was shown to downregulate the expression of inflammatory markers such as TNF-α and IL-1β .
Immune Modulation
Impact on T Lymphocytes:
Research indicates that 9S-HOTrE can influence immune cell function. Specifically, it has been shown to suppress M1-like macrophage development and promote a shift towards an anti-inflammatory phenotype. This modulation is crucial for maintaining immune homeostasis and preventing chronic inflammatory diseases .
Study Findings:
In vitro studies demonstrated that human CD3+ T lymphocytes treated with ALA exhibited increased synthesis of oxylipins, including 9S-HOTrE. The presence of this compound altered the fatty acid composition within the cells, impacting immune function and potentially contributing to variations in immune responses across different life stages .
Cardiovascular Health
Role in Lipid Metabolism:
9S-HOTrE is implicated in improving lipid profiles and reducing markers of inflammation associated with cardiovascular diseases. ALA supplementation, which leads to increased levels of 9S-HOTrE, has been correlated with lower levels of C-reactive protein (CRP), a known inflammatory marker linked to cardiovascular risk .
Clinical Implications:
The anti-inflammatory properties of 9S-HOTrE suggest its potential use as a dietary supplement for cardiovascular health management. By modulating inflammatory pathways, it may help reduce the risk factors associated with heart disease.
Mechanistic Insights
Biochemical Pathways:
The biosynthesis of 9S-HOTrE occurs primarily through the action of lipoxygenases on ALA, leading to the formation of various metabolites that can further influence cellular signaling pathways . Notably, 9S-HOTrE serves as a substrate for further enzymatic transformations, underscoring its role in complex lipid signaling networks.
Data Summary Table
| Application Area | Mechanism/Effect | Key Findings |
|---|---|---|
| Anti-Inflammatory | Inhibition of NLRP3 inflammasome | Reduced IL-1β and TNF-α levels in macrophages |
| Immune Modulation | Shift towards anti-inflammatory phenotype | Suppressed M1-like macrophage development |
| Cardiovascular Health | Improved lipid profile | Associated with lower CRP levels |
| Biochemical Pathways | Lipoxygenase-mediated metabolism | Serves as substrate for further oxylipin synthesis |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 9S-HOTrE with structurally related oxylipins derived from ALA or linoleic acid (LA):
Key Findings
Substrate Specificity: Plant vs. Mammalian Enzymes: Potato LOX predominantly generates 9S-HOTrE from ALA, while soybean LOX produces 13S-HOTrE . Human 15-LOX-2 synthesizes both but favors 13S-HOTrE (~80% yield) over 9S-HOTrE (~20%) .
Metabolic Fate :
- 9S-HOTrE is further oxidized by human 15-LOX-2 to 9,16-DiHOTrE , a dihydroxy metabolite with distinct biological activity . In contrast, 13S-HOTrE is metabolized to epoxy or ketone derivatives in plants .
Physicochemical Properties: Solubility: 9S-HOTrE is soluble in polar solvents (e.g., DMSO, ethanol) and PBS (pH 7.2), unlike more hydrophobic oxylipins like 9-HODE . Stability: The 10E,12Z,15Z double bonds in 9S-HOTrE confer higher oxidative lability compared to LA-derived oxylipins .
Research Implications and Gaps
- Therapeutic Potential: 9S-HOTrE’s PPARα activation suggests utility in treating dyslipidemia, but its instability in vivo requires formulation optimization .
- Evolutionary Conservation : The conservation of 9S-HOTrE synthesis across plants and mammals hints at a fundamental role in stress adaptation .
- Analytical Challenges : Differentiating 9S-HOTrE from its isomers (e.g., 9R-HOTrE) requires advanced chromatography, as their bioactivities diverge significantly .
Preparation Methods
Lipoxygenase (LOX)-Mediated Hydroxylation
Plant-derived lipoxygenases (LOX) are pivotal in the stereoselective synthesis of 9S-HOTrE. These enzymes catalyze the dioxygenation of ALA at the C-9 position, yielding 9S-hydroperoxy-octadecatrienoic acid (9S-HpOTrE), which is subsequently reduced to 9S-HOTrE. For instance, recombinant 9-LOX isoforms from Arabidopsis thaliana and Glycine max (soybean) exhibit high specificity for ALA, producing 9S-HOTrE with >95% enantiomeric excess (ee) under optimized conditions (pH 7.4, 25°C). The reaction requires molecular oxygen and is enhanced by the presence of calcium ions, which stabilize the enzyme-substrate complex.
Fungal LOX pathways, particularly in Aspergillus species, offer an alternative enzymatic route. Aspergillus nidulans 9-LOX converts ALA to 9S-HOTrE with a turnover rate of 12.4 ± 1.2 μmol·min⁻¹·mg⁻¹, as demonstrated in submerged fermentation systems. However, fungal LOX activity is sensitive to pH fluctuations, with optimal activity observed between pH 6.8–7.2.
Cytochrome P450 (CYP)-Catalyzed Oxidation
Cytochrome P450 monooxygenases (CYPs) from the CYP74 family mediate the epoxidation and hydroxylation of ALA. Human CYP2C9 and CYP2J2 isoforms generate 9S-HOTrE as a minor product alongside epoxides, with yields of 0.8–1.2% in microsomal assays. In contrast, plant CYP74A1 (allene oxide synthase) produces 9S-HOTrE indirectly via the isomerization of 9S-HpOTrE to unstable allene oxides, which hydrolyze non-enzymatically to form 9S-HOTrE. This pathway is predominant in wounded plant tissues, where 9S-HOTrE accumulates as a defense signal.
Chemical Synthesis Strategies
Stereoselective Epoxidation-Hydrolysis
Chemical synthesis of 9S-HOTrE employs stereocontrolled epoxidation of ALA followed by regioselective hydrolysis. The Shi epoxidation method, using a fructose-derived ketone catalyst and Oxone®, achieves 85% ee for the 9,10-epoxide intermediate. Subsequent acid-catalyzed hydrolysis (0.1 M H₂SO₄, 40°C, 6 h) yields 9S-HOTrE with 72% overall efficiency. However, competing reactions at the 12,13- and 15,16-double bonds necessitate chromatographic purification, reducing scalability.
Asymmetric Hydrogenation
Asymmetric hydrogenation of 9-keto-octadecatrienoic acid (9-KOTrE) using chiral ruthenium catalysts (e.g., Noyori-type) provides an alternative route. [(S)-BINAP]RuCl₂ achieves 90% ee for 9S-HOTrE at 50 atm H₂ and 60°C, with a turnover number (TON) of 1,200. This method is limited by the availability of 9-KOTrE, which is typically sourced from flaxseed oil or synthesized via Jones oxidation of ALA.
Extraction from Natural Sources
Flaxseed Oil as a Primary Source
Flaxseed oil contains 50.8 μg/g of 9S-HOTrE, the highest among edible oils (Table 1). Supercritical fluid extraction (SFE) with CO₂ (40°C, 350 bar) isolates 9S-HOTrE with 89% purity, while avoiding thermal degradation. Subsequent normal-phase HPLC (Silica gel, hexane:ethyl acetate 8:2) further enriches the compound to >98% purity.
Table 1. Concentration of 9S-HOTrE in Selected Plant Oils
| Oil Source | 9S-HOTrE (μg/g) |
|---|---|
| Flaxseed | 50.8 |
| Olive | 2.09 |
| Canola | 0.42 |
| Soybean | 0.99 |
Biotechnological Production in Engineered Microbes
Saccharomyces cerevisiae strains expressing Arabidopsis 9-LOX and NADPH-dependent reductases produce 9S-HOTrE at titers of 1.2 g/L in fed-batch bioreactors. Metabolic engineering to suppress β-oxidation pathways increases yield by 40%, demonstrating the potential for industrial-scale production.
Analytical Characterization and Quality Control
Chiral HPLC for Enantiomeric Purity
Chiralpak AD-H columns (4.6 × 250 mm, 5 μm) resolve 9S-HOTrE from its R-enantiomer using hexane:ethanol:trifluoroacetic acid (95:5:0.1) at 1 mL/min. Retention times of 12.3 min (9S) and 14.1 min (9R) ensure accurate quantification of stereochemical purity.
LC-MS/MS for Structural Confirmation
High-resolution LC-MS/MS (Q-TOF, ESI⁻) identifies 9S-HOTrE via the [M-H]⁻ ion at m/z 293.2124 and characteristic fragments at m/z 195.1012 (C₉H₁₅O₃⁻) and 171.1385 (C₁₁H₁₉O₂⁻) . Collision-induced dissociation (CID) at 20 eV confirms the hydroxylation site through retro-Diels-Alder cleavage patterns.
Q & A
Q. How can isotopic labeling advance mechanistic studies of 9S-HOTrE biosynthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
